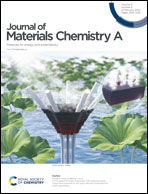Ion-matching porous carbons with ultra-high surface area and superior energy storage performance for supercapacitors†
Journal of Materials Chemistry A Pub Date: 2019-03-21 DOI: 10.1039/C9TA00781D
Abstract
High specific surface area and rational pore size distributions (PSD) are considered to be important factors in improving the electrochemical performance of porous carbons in supercapacitors based on the electric double layer (EDL) mechanism. In this work, a series of polypyrrole (PPy)-derived porous carbons (PPCs) are synthesized via a facile and scalable strategy. An ultra-high specific surface area of 4091.54 m2 g−1 with a high pore volume of 2.334 cm3 g−1 is achieved via rational regulation of PSD by simply adjusting the carbonization temperature. When used as electrode materials for supercapacitors, the PPCs carbonized at 700 °C (PPC-700) deliver excellent specific capacity (397.9 F g−1 at 1 A g−1), rate capability (224.0 F g−1 at 100 A g−1) and cycling properties (capacity retention of 95% after 30 000 cycles at 10 A g−1). PPC-700 has also been demonstrated to possess encouraging capacitances (308.8 F g−1 at 1 A g−1 and 156.0 F g−1 at 20 A g−1) and a high energy density of 97 W h kg−1 at 1 kW kg−1 in ionic liquid electrolytes. Such excellent electrochemical performance of the as-synthesized PPCs is attributed to the high pore volume and micropore content leading to an ultra-high specific surface area and the rationally controlled micropore size to match the ion diameter of the electrolytes.

Recommended Literature
- [1] Catalyst-free synthesis of tetrahydropyrimidines via formal [3+3]-cycloaddition of imines with 1,3,5-hexahydro-1,3,5-triazines†
- [2] Synthesis and assembly of monofunctionalized pyrogallolarene capsules monitored by fluorescence resonance energy transfer†
- [3] Molecular selective adsorption of dilute alkylphenols and alkylanilines from water by alkyl-grafted MCM-41: tunability of the cooperative organic–inorganic function in the nanostructure
- [4] Using low-cost sensors to monitor indoor, outdoor, and personal ozone concentrations in Beijing, China
- [5] Recognition of the persistent organic pollutant chlordecone by a hemicryptophane cage†
- [6] Stabilizing hydroperoxyflavin intermediate formation via a peptide appendage: a neutral flavoenzyme model†
- [7] Alkyl triphenylphosphonium surfactants as nucleic acid carriers: complexation efficacy toward DNA decamers, interaction with lipid bilayers and cytotoxicity studies†
- [8] Single ether group in a glycol-based ultra-thin layer prevents surface fouling from undiluted serum†
- [9] NARRMDA: negative-aware and rating-based recommendation algorithm for miRNA–disease association prediction†
- [10] Lewis acid activated CO2 reduction over a Ni modified Ni–Ge hydroxide driven by visible-infrared light†










